molecular formula C10H15NO B12976245 (S)-2-Amino-2-(2-ethylphenyl)ethanol

(S)-2-Amino-2-(2-ethylphenyl)ethanol

Katalognummer: B12976245
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: BBVNQYQLXUWFCM-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(2-ethylphenyl)ethanol is an organic compound that belongs to the class of amino alcohols. It features a chiral center, making it an enantiomerically pure compound. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 2-ethylphenyl group. The compound’s structure allows it to participate in various chemical reactions and makes it valuable in different scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-ethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 2-acetyl-2-ethylphenylamine with a chiral borane reagent can yield this compound with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium or platinum supported on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(2-ethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(2-ethylphenyl)ethanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(2-ethylphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical interactions. These interactions can influence cellular pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-2-(2-ethylphenyl)ethanol is unique due to its specific chiral configuration and the presence of the 2-ethylphenyl group. This configuration can result in distinct interactions with biological targets and unique chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

(2S)-2-amino-2-(2-ethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-2-8-5-3-4-6-9(8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1

InChI-Schlüssel

BBVNQYQLXUWFCM-SNVBAGLBSA-N

Isomerische SMILES

CCC1=CC=CC=C1[C@@H](CO)N

Kanonische SMILES

CCC1=CC=CC=C1C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.